molecular formula C7H7FN2S B1333628 1-(3-Fluorophenyl)-2-thiourea CAS No. 458-05-9

1-(3-Fluorophenyl)-2-thiourea

Cat. No.: B1333628
CAS No.: 458-05-9
M. Wt: 170.21 g/mol
InChI Key: YKOBLHQALWQKTC-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Derivatives in Academic Research

Thiourea and its derivatives are a versatile class of organosulfur compounds that have attracted significant interest in academic and industrial research. mdpi.comresearchgate.net Their general structure, (R1R2N)(R3R4N)C=S, allows for a wide range of substituents, leading to a vast library of compounds with diverse properties and applications. acs.org In medicinal chemistry, thiourea derivatives have been investigated for a wide array of biological activities, including as potential anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comnih.govbohrium.com Their ability to form stable complexes with metal ions also makes them valuable in the development of new therapeutic and diagnostic agents. mdpi.com

Beyond pharmaceuticals, thiourea derivatives are utilized in agricultural science as pesticides, fungicides, and herbicides. researchgate.netacs.org They also play a role in materials science as corrosion inhibitors and are used in the synthesis of various heterocyclic compounds. The reactivity of the thiourea group, coupled with its capacity for hydrogen bonding, contributes to the broad utility of these compounds in diverse scientific disciplines. nih.gov

Significance of Fluorine Substitution in Arylthioureas

The introduction of a fluorine atom into an arylthiourea, such as in 1-(3-Fluorophenyl)-2-thiourea, can significantly modify the compound's physicochemical and biological properties. nih.govnih.gov Fluorine is the most electronegative element and has an atomic radius similar to that of a hydrogen atom. tcichemicals.com This unique combination of properties allows for the strategic replacement of hydrogen with fluorine to fine-tune a molecule's characteristics without drastically altering its size. tcichemicals.com

Historical Context of this compound Research

Research into thiourea derivatives has a long history, with initial studies focusing on their synthesis and basic chemical properties. The exploration of arylthioureas, including fluorinated analogs like this compound, gained momentum with the advancement of medicinal and agricultural chemistry. The recognition of the unique properties conferred by fluorine led to the synthesis and investigation of a wide range of fluorinated compounds.

Specific research on this compound has been part of a broader effort to understand the structure-activity relationships of thiourea derivatives. Studies have explored its potential as an enzyme inhibitor and its possible therapeutic applications. ontosight.ai For instance, research has suggested that this compound may exhibit anticancer properties by affecting cellular processes like proliferation and apoptosis. In the field of agricultural chemistry, its potential as a fungicide has been noted, with some thiourea derivatives showing activity against plant pathogens such as Botrytis cinerea. The synthesis of related compounds, such as 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, has also been documented, contributing to the growing body of knowledge on fluorinated thioureas. researchgate.netmdpi.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application and study.

PropertyValueSource
Chemical Formula C₇H₇FN₂S
Molecular Weight 170.21 g/mol avantorsciences.com
CAS Number 458-05-9
Appearance White to off-white crystalline powder avantorsciences.com
Melting Point 113 to 117 °C avantorsciences.com
Boiling Point 276 °C (at 1013 hPa) avantorsciences.com

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through various established chemical reactions. A common method involves the reaction of 3-fluoroaniline (B1664137) with an appropriate isothiocyanate precursor. For instance, the reaction of 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline yields a related thiourea derivative. researchgate.netmdpi.com

Spectroscopic techniques are essential for confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, shows characteristic absorption bands for N-H stretching (around 3350 cm⁻¹ and 3280 cm⁻¹), a carbonyl (C=O) group (at 1638 cm⁻¹), a thiocarbonyl (C=S) group (at 1240 cm⁻¹), C=C bonds (at 1586 cm⁻¹), and C-N stretching (at 1150 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the arrangement of atoms within the molecule. For example, in a series of related acylthioureas, the chemical shifts of the N-H protons and the carbon atoms in the phenyl ring and thiourea group provide definitive structural information. mdpi.com

Crystal Structure Analysis: Single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the solid state. For instance, the crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

Research Applications

Research has primarily focused on the potential biological activities of this compound and its derivatives.

Enzyme Inhibition: This compound has been investigated as a potential enzyme inhibitor. ontosight.ai The thiourea group is known to interact with various enzymes, potentially by binding to the active site and blocking substrate access.

Anticancer Activity: Preliminary studies have suggested that this compound may possess anticancer properties. Research indicates that it could influence cellular pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis.

Antimicrobial and Fungicidal Activity: Thiourea derivatives, in general, have shown promise as antimicrobial and fungicidal agents. Some have demonstrated effectiveness against plant pathogens like Botrytis cinerea. The presence of halogen atoms like fluorine can enhance the antibacterial potency of these compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOBLHQALWQKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370509
Record name 1-(3-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

458-05-9
Record name 1-(3-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluorophenyl)thiourea
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Synthetic Methodologies and Reaction Chemistry

Established Synthetic Protocols

The primary methods for synthesizing 1-(3-fluorophenyl)-2-thiourea involve the reaction of 3-fluoroaniline (B1664137) with a suitable thiocarbonyl source. These protocols are well-documented for a wide range of aryl thiourea (B124793) derivatives.

One established method for synthesizing thiourea derivatives involves the use of thiophosgene (B130339) (CSCl₂) or its equivalents. This reaction typically proceeds in a two-step sequence. First, the primary amine, 3-fluoroaniline, is reacted with thiophosgene to form an intermediate thiocarbamoyl chloride. This intermediate is then reacted with another amine to yield the final unsymmetrical thiourea. While effective, this method requires careful handling due to the high toxicity of thiophosgene.

The general procedure involves adding the primary amine to a solution of thiophosgene in a solvent like benzene (B151609) and stirring at room temperature. The resulting intermediate can then be used without extensive purification for the subsequent reaction step.

A widely utilized and more direct method for synthesizing 1,3-disubstituted thioureas is the reaction of a primary amine with an isothiocyanate (-N=C=S). In this approach, 3-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of an isothiocyanate. For the synthesis of the parent compound, this compound, 3-fluoroaniline would theoretically react with a protected isothiocyanate that provides the unsubstituted terminal amine after deprotection.

More commonly, this method is used to produce N,N'-disubstituted thioureas. For instance, reacting 3-fluoroaniline with allyl isothiocyanate in a solvent such as ethanol (B145695) under reflux for several hours yields the corresponding N-allyl-N'-(3-fluorophenyl)thiourea. The reaction mixture is typically cooled to allow the product to precipitate, which is then filtered, washed, and recrystallized. This straightforward addition reaction is a cornerstone for creating diverse libraries of thiourea derivatives.

ReactantsReagentSolventConditionsProductYieldReference
Aniline (B41778) DerivativesAllyl isothiocyanateEthanolReflux (10 h)N-allyl-N'-arylthiourea75-90%
3-(Trifluoromethyl)anilineVarious Aryl IsothiocyanatesN/ASingle-step reaction1,3-Disubstituted thioureasN/A
1-Naphthyl isothiocyanate1,3-PhenylenediamineDichloromethane (DCM)Reflux (24 h)1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea82%

A versatile one-pot synthesis method involves the in situ generation of an isothiocyanate intermediate from an aroyl chloride and a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN). In this process, a substituted benzoyl chloride is first reacted with ammonium thiocyanate in a dry solvent like acetonitrile (B52724) or acetone (B3395972). This reaction forms an acyl isothiocyanate intermediate.

Subsequently, 3-fluoroaniline is added to the reaction mixture. The amine performs a nucleophilic addition to the in situ-generated isothiocyanate, yielding the N-aroyl-N'-(3-fluorophenyl)thiourea derivative after a period of reflux. The final product is often precipitated by pouring the reaction mixture into cold water and can be purified by recrystallization. This method avoids the need to handle potentially unstable isothiocyanate reagents directly.

Reaction Scheme:

Aroyl Chloride + NH₄SCN → Aroyl Isothiocyanate + NH₄Cl

Aroyl Isothiocyanate + 3-Fluoroaniline → 1-Aroyl-3-(3-fluorophenyl)thiourea

While the above methods describe the synthesis of the thiourea backbone, the reaction chemistry of this compound also includes its use as a precursor in cyclization reactions to form various heterocyclic compounds. These reactions are synthetically important and highlight the utility of the thiourea moiety as a building block.

For example, thioureas can undergo domino alkylation-cyclization reactions with propargyl bromides. This process, often accelerated by microwave irradiation, leads to the facile synthesis of 2-aminothiazole (B372263) derivatives in high yields. The reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization. This approach is a modern alternative to the traditional Hantzsch thiazole (B1198619) synthesis. Additionally, thiourea derivatives bearing pendant functional groups can undergo controlled cyclization with reagents like bromoacyl bromides to yield isomeric iminothiazolidinones.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the efficiency of synthetic protocols for this compound and its derivatives.

Control of reactant stoichiometry is a key parameter in the synthesis of thioureas. In reactions involving isothiocyanates, equimolar quantities of the amine (3-fluoroaniline) and the isothiocyanate precursor are typically employed to ensure complete conversion and avoid excess starting materials that could complicate purification. For instance, in the in situ generation of 1-(3,4,5-trimethoxy)benzoyl isothiocyanate from the corresponding acid chloride and ammonium thiocyanate, an equimolar quantity of 3-fluoroaniline is subsequently added to produce the target thiourea in high yield. Similarly, when preparing thiocarbamic chlorides from primary amines and thiophosgene, the best results are often achieved using equimolar ratios of the reagents.

Reaction Time and Temperature Effects

The formation of aryl thioureas, including this compound, is significantly influenced by reaction time and temperature. These parameters are critical for driving the reaction to completion while minimizing the formation of unwanted by-products.

In a typical synthesis involving the reaction of 3-fluoroaniline with an appropriate isothiocyanate, the reaction mixture is often heated to ensure an adequate reaction rate. For instance, the synthesis of a related compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, involves refluxing the reactants in acetonitrile for 3 hours. mdpi.com Other syntheses of thiourea derivatives report reaction times ranging from 2-3 hours up to 24 hours, depending on the specific reactants and solvent system used. nih.gov

Temperature is a key factor in overcoming the activation energy of the reaction. Many procedures utilize reflux conditions, which correspond to the boiling point of the solvent being used. mdpi.comorganic-chemistry.org This elevated temperature increases molecular kinetic energy, leading to more frequent and energetic collisions between reactant molecules. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the product or the formation of side-products. Optimal temperatures are often determined empirically, with common ranges being between room temperature and 140°C. For example, some thiourea syntheses are conducted at 130–140 °C for 2–3 hours. nih.gov

The table below summarizes typical reaction conditions found in the synthesis of various thiourea derivatives, illustrating the range of parameters that can be applied.

ReactantsTemperature (°C)Time (hours)Notes
3-fluoroaniline and an aroyl isothiocyanateReflux (Acetonitrile)3Yields the N,N'-disubstituted thiourea. mdpi.com
Thiourea derivatives and thiocarbohydrazide130–1402–3Synthesis of triazole-containing thioureas. nih.gov
Primary amines and carbon disulfideReflux (Aqueous)Not SpecifiedEnvironmentally friendly approach. organic-chemistry.org
Isocyanides, amines, and sulfurNot SpecifiedNot SpecifiedContinuous-flow synthesis. mdpi.com

Solvent Selection and Impact on Yield/Purity

The choice of solvent is a pivotal decision in the synthesis of this compound, directly affecting reaction rate, yield, and the purity of the final product. The solvent must effectively dissolve the reactants to facilitate their interaction.

Anhydrous (dry) solvents are often preferred to prevent unwanted side reactions, such as the hydrolysis of reactive intermediates like isothiocyanates. mdpi.com Common solvents used for the synthesis of thiourea derivatives include acetone, acetonitrile, and dimethylformamide (DMF). mdpi.commdpi.com For instance, the synthesis of a 1-(3-fluorophenyl) substituted thiourea was successfully carried out in dry acetonitrile. mdpi.com

The polarity of the solvent can influence the reaction mechanism and rate. Polar aprotic solvents like acetone and acetonitrile are effective at solvating the charged intermediates that can form during the reaction. In some modern, environmentally conscious methods, water has been used as a solvent for the synthesis of certain thiourea derivatives. organic-chemistry.org

Furthermore, the solvent plays a crucial role in the purification process. Often, the crude product will precipitate from the reaction mixture upon cooling or after pouring it into a non-solvent like cold water. mdpi.com Subsequent purification is commonly achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain a product of high purity. mdpi.com

SolventRoleImpact on Reaction
Acetonitrile (dry)Reaction MediumCommonly used for reacting anilines with isothiocyanates; being anhydrous prevents hydrolysis of intermediates. mdpi.com
Acetone (anhydrous)Reaction MediumUsed for the in-situ generation of isothiocyanates from acyl chlorides and thiocyanates. mdpi.com
Ethanol/WaterRecrystallizationUsed for purification of the final product to achieve high purity. mdpi.com
Dimethylformamide (DMF)Reaction MediumA polar aprotic solvent that can enhance reaction efficiency.
WaterReaction MediumUtilized in "green chemistry" approaches for the synthesis of some thioureas. organic-chemistry.org

Monitoring Reaction Progress (TLC, HPLC)

Effective monitoring of the reaction is essential to determine the point of completion and to ensure the optimal yield and purity of this compound. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two common techniques employed for this purpose.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used for qualitative monitoring. researchgate.net Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. nih.gov The plate is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials (e.g., 3-fluoroaniline), a chemist can visualize the consumption of reactants and the formation of the new product spot. researchgate.net The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis. It can be used to separate and quantify the components of the reaction mixture with high resolution. sielc.com By injecting samples over the course of the reaction, one can accurately determine the concentration of the starting materials and the product, allowing for precise determination of reaction kinetics and endpoint. HPLC is particularly useful for identifying the presence of impurities and for the final purity analysis of the isolated product. nih.govchromforum.org For polar compounds like thiourea, specialized columns (e.g., C18 designed for polar analytes, HILIC) may be required for adequate retention and separation. chromforum.org

Chemical Reactivity of this compound

The chemical reactivity of this compound is characterized by reactions involving the thiourea group and the potential for substitution on the aromatic ring.

Oxidation Reactions and Sulfonyl Derivative Formation

The thiourea moiety is susceptible to oxidation by various oxidizing agents. researchgate.net The sulfur atom in the C=S group can be oxidized, leading to a range of products depending on the oxidant and reaction conditions. researchgate.net One significant transformation is the conversion to sulfonyl derivatives. Thiourea dioxide, for example, has been utilized as a source of sulfonyl groups in photoredox reactions to generate sulfones and sulfonamides from aryl halides. rsc.org While direct oxidation of the thiourea itself can lead to desulfurization to form the corresponding urea (B33335), specific synthetic routes are designed to build sulfonylthioureas. researchgate.nettandfonline.com These syntheses often involve the reaction of an alkyl or aryl sulfonamide with an isothiocyanate. tandfonline.com

Reduction Reactions to Amine Derivatives

The thiourea group is generally stable to many reducing agents. However, under specific and often harsh conditions, reduction can occur. More commonly in the synthesis of complex molecules containing a thiourea moiety, other functional groups on the molecule are reduced while the thiourea group remains intact. For example, a nitrile group on a 2-aminobenzothiazole (B30445) core derived from a thiourea was reduced to an amine using diborane. researchgate.net Similarly, nitro groups on aryl rings attached to a thiourea can be selectively reduced to amines using reagents like tin(II) chloride or catalytic hydrogenation, without affecting the thiourea functional group. youtube.com This selective reactivity is valuable in multi-step organic synthesis.

Electrophilic Aromatic Substitution on the Fluorophenyl Group

The fluorophenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of such a reaction is directed by the existing substituents: the fluorine atom and the thiourea group (-NH-CS-NH₂).

Fluorine: Fluorine is an ortho-, para-directing group, although it is deactivating towards the ring due to its high electronegativity (inductive effect). wikipedia.org

Thiourea Group: The nitrogen atom attached to the ring has a lone pair of electrons that can be donated into the ring through resonance, which is an activating effect. This donation stabilizes the cationic intermediate (arenium ion) formed during the attack at the ortho and para positions. wikipedia.org Therefore, the thiourea group is also an ortho-, para-director.

Given that this compound has substituents at positions 1 and 3, the directing effects combine. The fluorine at C3 directs incoming electrophiles to C2, C4, and C6. The thiourea group at C1 directs to C2, C4, and C6. Both groups strongly direct incoming electrophiles to the C2, C4, and C6 positions. Steric hindrance may influence the ratio of the resulting products. Common electrophilic aromatic substitution reactions include nitration (using nitric and sulfuric acid) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst). wikipedia.orgmasterorganicchemistry.com

Cyclization Reactions for Heterocyclic Synthesis

The strategic placement of the fluorine atom on the phenyl ring of this compound influences the electronic properties of the molecule, enhancing its utility in the construction of diverse heterocyclic systems. This compound readily undergoes cyclocondensation reactions with a variety of bifunctional reagents, paving the way for the synthesis of important heterocycles such as thiazoles and pyrimidines.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely employed method for the formation of the thiazole ring. This reaction typically involves the cyclocondensation of a thiourea with an α-haloketone. In the context of this compound, this reaction provides a direct route to N-(3-fluorophenyl)-substituted 2-aminothiazoles.

A notable example involves the reaction of a substituted thiourea, such as N-(3-chloro-2-methylphenyl)thiourea, with 4-fluorophenacyl bromide in ethanol. This reaction proceeds via reflux to yield the corresponding N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine mdpi.com. While this specific example does not use this compound as the starting thiourea, it demonstrates the general applicability of the Hantzsch synthesis for preparing fluorinated thiazole derivatives. The reaction involves the initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

The general scheme for the Hantzsch synthesis using this compound is as follows:

Scheme 1: General reaction for the synthesis of N-(3-fluorophenyl)-4-arylthiazol-2-amines.

Reactant 1 (Thiourea)Reactant 2 (α-Haloketone)Product (Thiazole Derivative)Conditions
This compoundSubstituted Phenacyl BromideN-(3-fluorophenyl)-4-arylthiazol-2-amineEthanol, Reflux

Synthesis of Pyrimidine (B1678525) Derivatives

Thiourea and its derivatives are also key precursors in the synthesis of pyrimidine rings, often through reactions with α,β-unsaturated carbonyl compounds (chalcones) or 1,3-dicarbonyl compounds. These reactions provide access to a variety of substituted pyrimidine-2-thiones.

For instance, chalcones can be cyclized with thiourea in the presence of a base to form dihydropyrimidine (B8664642) derivatives nih.govrjptonline.org. The reaction of a chalcone (B49325) with this compound would be expected to yield a 1-(3-fluorophenyl)-dihydropyrimidine-2-thione. This reaction is a variation of the Biginelli reaction, a multicomponent reaction that is widely used for the synthesis of dihydropyrimidinones and their thio-analogs researchgate.netorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov.

Another important route to pyrimidines involves the condensation of thioureas with 1,3-dicarbonyl compounds like ethyl acetoacetate (B1235776) wikipedia.org. This reaction, when applied to this compound, would produce a substituted pyrimidine-2-thione. The reaction is typically catalyzed by an acid and involves the formation of an intermediate that undergoes cyclization and dehydration to afford the final pyrimidine product.

The general scheme for the synthesis of pyrimidine derivatives from this compound is illustrated below:

Scheme 2: General reaction for the synthesis of pyrimidine derivatives from this compound and a chalcone.

Reactant 1 (Thiourea)Reactant 2 (Chalcone)Product (Pyrimidine Derivative)Conditions
This compound(E)-1,3-Diarylprop-2-en-1-one1-(3-fluorophenyl)-4,6-diaryl-dihydropyrimidine-2(1H)-thioneEthanolic KOH, Reflux

These synthetic methodologies highlight the importance of this compound as a versatile precursor in heterocyclic synthesis. The ability to readily form stable five- and six-membered rings makes it a valuable tool for medicinal and materials chemists.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the functional groups and bonding within 1-(3-Fluorophenyl)-2-thiourea. These experimental methods, when paired with computational models, offer a comprehensive understanding of the molecule's vibrational modes.

The infrared spectrum of thiourea (B124793) derivatives is characterized by distinct absorption bands corresponding to the vibrations of their constituent functional groups. For compounds structurally related to this compound, such as 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, characteristic IR absorptions have been identified. mdpi.com

The N-H stretching vibrations are typically observed as strong bands in the region of 3350-3280 cm⁻¹. mdpi.com The thiocarbonyl group (C=S) stretching vibration, a key marker for thioureas, is expected around 1240 cm⁻¹. mdpi.com The C-N stretching vibrations are generally found near 1150 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from the fluorophenyl ring are anticipated to appear around 1586 cm⁻¹. mdpi.com

Functional GroupExpected Wavenumber (cm⁻¹)
N-H3350 - 3280
C=C (Aromatic)~1586
C=S~1240
C-N~1150

While specific Raman spectroscopic data for this compound is not extensively documented in the available literature, the technique is a valuable tool for studying the vibrational modes of thiourea and its derivatives. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For thiourea and its metal complexes, Raman spectra have been used to identify skeletal deformations and stretching vibrations of the C-S and C-N bonds.

To supplement experimental findings and to provide a more detailed assignment of vibrational modes, theoretical calculations are frequently employed. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful computational tools for this purpose. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly used level of theory for calculating the vibrational frequencies of organic molecules, including thiourea derivatives. researchgate.net These calculations can predict the IR and Raman spectra, aiding in the precise assignment of the observed experimental bands. For related fluorophenyl thiourea derivatives, computational studies have been successfully used to analyze the vibrational spectra and understand the influence of substituents on the molecular structure and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in this compound.

The ¹H-NMR spectrum of thiourea derivatives typically shows distinct signals for the N-H protons and the aromatic protons of the phenyl ring. In a related compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the N-H protons appear as broad singlets. mdpi.com The aromatic protons of the 3-fluorophenyl group are expected to exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the fluorine atom and the thiourea moiety.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal in thiourea derivatives and is typically found in the downfield region of the spectrum. For instance, in 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the C=S carbon appears at approximately 176.3 ppm. mdpi.com The carbons of the 3-fluorophenyl ring will show distinct signals, with their chemical shifts influenced by the fluorine substituent and exhibiting C-F coupling.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹³CC=S~176
¹HN-HBroad signals
¹HAromatic C-HMultiplets in the aromatic region
¹³CAromatic CSignals in the aromatic region with C-F coupling

2D NMR Techniques for Structural Confirmation

Data not available for this compound.

X-ray Crystallography

A single-crystal X-ray diffraction study for this compound was not found in the search results.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Resolution

Data not available.

Crystal System and Space Group Determination

Data not available.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Data not available.

Intermolecular and Intramolecular Hydrogen Bonding Networks

Data not available.

Crystal Packing Efficiency and Steric Hindrance

Data not available.

Hirshfeld Surface Analysis for Intermolecular Interactions (H···H, C···H, π–π interactions)

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. mersin.edu.trmdpi.com This technique maps the electron distribution of a molecule in a crystal, providing a detailed picture of how molecules pack together and the nature of the forces holding them. The analysis generates two-dimensional "fingerprint plots" that quantify the contribution of different types of intermolecular contacts. mersin.edu.tr

For thiourea derivatives, Hirshfeld surface analysis reveals the dominant forces governing their supramolecular assembly. While specific quantitative data for this compound is not detailed in the available literature, analysis of closely related fluorophenyl-containing compounds provides valuable insights. For example, in the crystal structure of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the most significant intermolecular contacts are C···H/H···C (31.1%) and H···H (21.7%), indicating the prevalence of van der Waals forces. nih.gov Other notable interactions include those involving halogen atoms, such as F···H contacts. nih.gov

In the context of thiourea derivatives, the key interactions typically observed are:

H···H Interactions: These are generally the most abundant contacts, representing a significant portion of the molecular surface, and are characteristic of van der Waals forces. In many organic crystals, they account for a large percentage of the total interactions. nih.gov

C···H Interactions: These interactions are also crucial for the stability of the crystal packing. They often manifest as C-H···π interactions, where a hydrogen atom interacts with the π-electron system of an aromatic ring. nih.gov

π–π Interactions: These stacking interactions occur between aromatic rings. They are visualized in Hirshfeld analysis using the shape index tool, where adjacent red and blue triangles indicate the presence of π-π stacking. mdpi.com The electron-withdrawing nature of substituents on the phenyl rings, such as fluorine, can influence the strength and geometry of these interactions. nih.gov

Table 1: Representative Intermolecular Contact Contributions in a Related Fluorophenyl Compound

Intermolecular Contact Contribution (%)
C···H/H···C 31.1
H···H 21.7
Br···H/H···Br 14.2
F···H/H···F 9.8
O···H/H···O 9.7

Data from a related compound, (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, to illustrate typical interaction percentages. nih.gov

UV-Visible Spectroscopy

Electronic Spectra and Absorption Maxima

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* transitions. researchgate.netlibretexts.org The core thiourea chromophore itself shows a primary absorption band around 243 nm, which is attributed to a π-π* transition. researchgate.netmdpi.com

When a phenyl group, such as the 3-fluorophenyl substituent, is attached to the thiourea core, the conjugation between the aromatic ring and the thiocarbonyl group influences the electronic spectrum. This extended conjugation typically leads to a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to the unsubstituted thiourea. libretexts.org The exact position of the λmax is sensitive to the solvent environment and the specific substituents on the aromatic ring. jocpr.com

For instance, studies on various thiourea derivatives in solvents like DMSO and ethanol (B145695) show characteristic absorption bands that are analyzed to understand their electronic properties and potential as chemosensors. nih.gov

Table 2: Typical UV-Vis Absorption Maxima for Thiourea and Related Structures

Compound/Complex Solvent λmax (nm) Transition Type
Thiourea Ethanol 243 π-π*
Cobalt-Thiourea Complex Ethanol 243 π-π*
Phenylthiourea (B91264) Derivatives DMSO ~355 π-π*

Data from various thiourea compounds to provide context for the expected spectral region. researchgate.netmdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict and analyze the electronic absorption spectra of molecules. rsc.org It provides theoretical insights into the energies of electronic transitions, oscillator strengths, and the nature of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com

TD-DFT calculations are instrumental in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions (e.g., n→π* or π→π*). nih.gov For thiourea derivatives, theoretical studies have successfully correlated calculated spectra with experimental data. nih.gov These calculations can confirm that the lowest energy absorption band often corresponds to the HOMO→LUMO transition. growingscience.comresearchgate.net The analysis of these frontier orbitals helps in understanding the charge transfer characteristics within the molecule upon electronic excitation. researchgate.net

By applying TD-DFT to this compound, one could theoretically determine its vertical excitation energies and oscillator strengths, providing a robust interpretation of its experimental UV-Vis spectrum. This approach has been widely used to study the electronic properties of similar organic molecules. nih.govmdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-(3-Fluorophenyl)-2-thiourea would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a reliable description of its electronic properties.

Interactive Data Table: Hypothetical Optimized Geometric Parameters for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthCSe.g., 1.68
Bond LengthC (phenyl)Fe.g., 1.35
Bond LengthNHe.g., 1.01
Bond AngleNCNe.g., 118.0
Bond AngleC (phenyl)C (phenyl)Fe.g., 119.5
Dihedral AngleC (phenyl)NCS

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would likely be concentrated around the sulfur atom of the thiocarbonyl group (C=S) and the fluorine atom due to their high electronegativity.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups.

This visualization helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and crystal packing.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. For this compound, the HOMO is likely to be localized on the electron-rich thiourea (B124793) moiety, particularly the sulfur atom.

LUMO: This orbital acts as the electron acceptor and is typically distributed over the electron-deficient parts of the molecule, which could include the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. The analysis of FMOs provides insights into the molecule's electronic absorption properties and its ability to participate in charge transfer interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs).

For this compound, NBO analysis could quantify:

The stability arising from hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and sulfur atoms into adjacent anti-bonding orbitals.

The charge distribution on each atom, providing a more detailed view than simple atomic charges.

The nature of the C=S double bond and the C-N bonds within the thiourea core.

Local reactivity descriptors, derived from DFT, are used to predict the most reactive sites within a molecule. These include Fukui functions, which indicate the change in electron density at a specific point when an electron is added or removed. This analysis can pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, offering a more quantitative prediction of reactivity than MEP maps alone.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at 0 K, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation could be employed to:

Study its conformational dynamics in a solvent (e.g., water or an organic solvent) at a specific temperature and pressure.

Investigate the stability of different conformers and the transitions between them over time.

Analyze the intermolecular interactions, such as hydrogen bonding patterns between the thiourea and solvent molecules. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

MD simulations provide a dynamic and more realistic view of the molecule's behavior, which is essential for understanding its properties in a condensed phase. However, published MD simulation studies specifically focusing on this compound are not currently available.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. These studies are fundamental in rational drug design and for elucidating the potential mechanisms of action for compounds like this compound.

Molecular docking studies have been widely applied to thiourea derivatives to predict their binding affinity to various protein targets implicated in diseases like cancer. biointerfaceresearch.comjppres.com These studies calculate a scoring function, often expressed in kcal/mol, to estimate the strength of the ligand-protein interaction. A lower binding energy value typically indicates a more stable and favorable interaction.

For example, docking studies of various thiourea derivatives against different cancer-related proteins have demonstrated strong binding affinities. In one study, a series of thiourea derivatives were docked into the active site of the checkpoint kinase 1 (CHK1) receptor, with a synthesized compound, N-(phenylcarbamothioyl)-4-chloro-benzamide, showing a plant score of -67.19 kcal/mol, which was superior to the standard reference hydroxyurea. jppres.com Another computational study on thiourea derivatives as inhibitors of Sirtuin-1 (SIRT1) found that one compound had a binding energy (∆G) of -9.29 kcal/mol. researchgate.net These findings highlight the potential of the thiourea scaffold to form stable complexes with biological targets. biointerfaceresearch.comresearchgate.net

Thiourea DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)
[2-(methylcarbamothioylcarbamoyl)phenyl]benzoateSirtuin-1 (SIRT1)-9.29
N-(phenylcarbamothioyl)-4-chloro-benzamideCheckpoint Kinase 1 (CHK1)-67.19 (Plant Score)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaNot SpecifiedNot Specified
1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-RasNot Specified

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact directly with the ligand. These key residues are critical for the stability and specificity of the ligand-protein complex.

Studies on various thiourea derivatives have identified several such interactions. For instance, the docking of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea into the hydrophobic pocket of K-Ras revealed a key hydrogen bond with the Glu37 residue. biointerfaceresearch.com In another study targeting Sirtuin-1, the residue PheA:297 was shown to play an active role in the interaction with a thiourea derivative. researchgate.net The identification of these residues provides a roadmap for designing more potent and selective inhibitors by modifying the ligand structure to enhance these specific interactions. mdpi.com

Thiourea DerivativeProtein TargetKey Interacting Amino Acid Residues
1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-RasGlu37
[2-(methylcarbamothioylcarbamoyl)phenyl]benzoateSirtuin-1 (SIRT1)PheA:297
1,2-disubstituted thioureasEGFRVal702, Ala719, Leu820

The binding mode of a ligand describes its precise orientation and the types of non-covalent interactions it forms within the active site. For thiourea derivatives, the primary interaction types are hydrogen bonds and hydrophobic (including van der Waals) interactions. nih.gov

The thiourea moiety, with its N-H groups and sulfur atom, is an excellent hydrogen bond donor and acceptor. nih.gov Docking simulations consistently show these groups forming hydrogen bonds with polar amino acid residues in the binding pocket. biointerfaceresearch.commdpi.com Simultaneously, the phenyl ring—in this case, the 3-fluorophenyl group—participates in hydrophobic and van der Waals interactions with nonpolar residues. biointerfaceresearch.com The planar structure of the aryl substituent can facilitate π-π stacking or other hydrophobic interactions, which are crucial for anchoring the ligand within the binding site and enhancing its affinity. biointerfaceresearch.com

Enzyme Inhibition Modeling (e.g., SIRT1, Ribonucleotide Reductase, Topoisomerase IV, DNA Gyrase)

Molecular docking and other computational methods are instrumental in elucidating the binding modes and inhibitory mechanisms of this compound derivatives against various enzymatic targets.

Sirtuin-1 (SIRT1): Sirtuins are a class of histone deacetylase enzymes involved in various cellular processes, and their inhibition is a target for cancer therapy. researchgate.netresearchgate.net Computational studies involving molecular docking have been used to investigate the interaction of thiourea derivatives with SIRT1. researchgate.net These studies help in understanding how compounds bind to the active site of the enzyme. For instance, docking results for some thiourea derivatives have shown favorable binding energies, suggesting their potential as SIRT1 inhibitors. researchgate.net The interactions often involve key amino acid residues within the enzyme's binding pocket, such as PheA:297. researchgate.net While specific modeling studies for this compound are not detailed, the general applicability of these methods to thiourea scaffolds highlights their importance in designing selective SIRT1 inhibitors. nih.govmdpi.com

Ribonucleotide Reductase (RNR): RNR is a crucial enzyme for DNA synthesis and repair, making it a significant target for cancer therapeutics. nih.govnih.govmdpi.com Computational modeling helps in understanding the inhibition mechanisms of RNR. nih.gov Although direct modeling studies on this compound with RNR are not specified, the methodologies are well-established for predicting the interactions of small molecules with this enzyme. nih.gov

Topoisomerase IV and DNA Gyrase: These bacterial enzymes are validated targets for the development of novel antibacterial agents. researchgate.netnih.govresearchgate.net Molecular docking studies are frequently employed to predict the binding modes of inhibitors within the ATP-binding pocket of these enzymes. nih.govmdpi.com For example, docking simulations of some thiourea derivatives have revealed their ability to fit snugly into the active sites of E. coli DNA gyrase B and Topoisomerase IV, showing interactions with key amino acid residues like Asp46, Asp73, and Arg76 in DNA gyrase B. nih.gov These computational approaches are vital for understanding how modifications to the thiourea scaffold can enhance inhibitory activity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comfarmaciajournal.comresearchgate.net This computational method is fundamental in modern drug design, allowing for the prediction of activity and the prioritization of compounds for synthesis and testing. farmaciajournal.comresearchgate.net

The development of predictive QSAR models is a key step in identifying promising new drug candidates. nih.gov For thiourea derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antimicrobial and anticancer effects. farmaciajournal.comanalis.com.mysciencepublishinggroup.com These models are typically built using a training set of compounds with known activities and a set of calculated molecular descriptors. nih.gov Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to create the QSAR equations. analis.com.my The goal is to create a statistically robust model that can accurately predict the activity of new, unsynthesized compounds. nih.govnih.gov

A critical aspect of QSAR is the identification of molecular descriptors that significantly correlate with the biological activity of interest. sciencepublishinggroup.com These descriptors quantify various aspects of a molecule's physicochemical properties. For thiourea derivatives, important descriptors often include:

Lipophilicity (log P): This descriptor relates to a compound's ability to cross biological membranes. Studies have shown that log P values can influence the bioavailability and potential for central nervous system targeting of thiourea derivatives. farmaciajournal.comnih.gov

Electronic Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and chemical potential have been found to correlate with the cytotoxic potential of thiourea compounds. nih.govresearchgate.net

Steric and Topological Descriptors: These describe the size and shape of the molecule and can be crucial for binding to a specific enzyme or receptor active site. nih.govresearchgate.net

The table below illustrates some common molecular descriptors and their relevance in QSAR studies of thiourea derivatives.

Descriptor CategoryExample DescriptorsRelevance to Biological Activity
Lipophilicity log PMembrane permeability, bioavailability farmaciajournal.com
Electronic HOMO, LUMO, ElectrophilicityChemical reactivity, cytotoxic potential nih.govresearchgate.net
Steric Molecular Volume, Surface AreaReceptor binding, steric hindrance nih.gov
Topological Connectivity IndicesMolecular shape and branching

The reliability and predictive power of a QSAR model must be rigorously validated using various statistical metrics. scielo.brresearchgate.netresearchgate.netnih.gov Key validation parameters include:

Coefficient of Determination (r²): This measures the goodness of fit of the model to the training set data. A value closer to 1 indicates a better fit. researchgate.net

Root Mean Square Error (RMSE): This indicates the deviation between the predicted and observed values. Lower RMSE values signify a more accurate model. scielo.brresearchgate.net

Cross-Validation (Q²): Techniques like leave-one-out (LOO) cross-validation are used to assess the model's predictive ability. A high Q² (typically > 0.5) suggests good predictive power. scielo.brresearchgate.net

Y-randomization: This test ensures that the developed model is not a result of chance correlation. analis.com.myscielo.brresearchgate.netscielo.br The process involves randomly shuffling the biological activity data and rebuilding the model. A valid model should show low r² and Q² values for the randomized data sets. analis.com.myresearchgate.net

A large difference between r² and Q² (e.g., > 0.3) can be an indicator of model overfitting. scielo.br

A well-validated QSAR model serves as a powerful tool for the rational design of new derivatives with potentially improved biological activity. sciencepublishinggroup.comresearchgate.net By analyzing the QSAR equation, researchers can identify which molecular features are positively or negatively correlated with the desired outcome. nih.gov For example, if the model indicates that increased electron-withdrawing character at a specific position on the phenyl ring enhances activity, new derivatives can be designed with substituents that possess this property. nih.gov This in silico approach helps to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. farmaciajournal.comekb.eg The insights gained from QSAR, combined with enzyme inhibition modeling, provide a comprehensive computational strategy for the development of novel therapeutic agents based on the this compound scaffold. nih.gov

Advanced Research on Biological Activities and Mechanisms

Anticancer Activity

The anticancer potential of thiourea (B124793) derivatives, including 1-(3-Fluorophenyl)-2-thiourea, is a focal point of contemporary oncological research. These compounds are being investigated for their ability to selectively target and eliminate cancer cells through various cellular mechanisms.

In Vitro Studies on Cancer Cell Lines

A substantial body of research has demonstrated the cytotoxic effects of substituted thiourea derivatives against a panel of human cancer cell lines. While specific data for this compound is part of a broader investigation, studies on analogous compounds provide significant insights. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, which share structural similarities with this compound, have shown high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often in the low micromolar range (≤ 10 µM). oncotarget.com Notably, these compounds exhibited favorable selectivity, being less toxic to normal human keratinocyte (HaCaT) cells. oncotarget.com

Derivatives with halogen substitutions on the phenyl ring, a key feature of this compound, have been identified as particularly potent. oncotarget.com For example, compounds bearing 3,4-dichloro and 4-trifluoromethylphenyl substituents have displayed very high activity, with IC50 values ranging from 1.5 to 8.9 µM. oncotarget.com The cytotoxic efficacy of these thiourea derivatives often surpasses that of the standard chemotherapeutic agent, cisplatin, in comparable in vitro assays. oncotarget.com

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5
1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)5.8 ± 0.76
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)9.4 ± 1.85

Induction of Apoptosis and Cell Cycle Regulation

A primary mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies on potent thiourea analogs have shown a strong pro-apoptotic activity in cancer cells. oncotarget.com Flow cytometry analysis has revealed that these compounds can induce a significant increase in the population of cells in late apoptosis. oncotarget.com For example, a 3,4-dichlorophenyl substituted thiourea derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of leukemia K-562 cells. oncotarget.com This targeted induction of apoptosis is a desirable characteristic for an anticancer agent, as it minimizes the inflammatory response associated with other forms of cell death.

In addition to apoptosis, thiourea derivatives have been shown to influence cell cycle progression. Some analogs have been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. biointerfaceresearch.com For instance, certain thiourea compounds have been found to arrest the cell cycle in the S phase in MCF-7 breast cancer cells. mdpi.com This disruption of the cell cycle is a key component of their antiproliferative activity.

Modulation of Signaling Pathways (e.g., MAPK Pathway)

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers. ijmphs.com Thiourea derivatives have been investigated for their potential to modulate this pathway. Some thiourea analogs have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in the MAPK signaling cascade. nih.gov By inhibiting MK-2, these compounds can interfere with the signaling that drives cancer cell proliferation. The inhibitory activity of thiourea derivatives against components of the MAPK pathway represents a promising avenue for their development as targeted cancer therapies.

Inhibition of Specific Enzymes (e.g., Ribonucleotide Reductase, Sirtuin-1, VEGFR2)

The anticancer activity of thiourea derivatives is also attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Ribonucleotide Reductase (RR): Ribonucleotide reductase is an essential enzyme for DNA synthesis and repair, making it a key target for anticancer drugs. mdpi.com While direct inhibition of RR by this compound has not been extensively documented, other thiourea derivatives, such as Triapine, are known potent RR inhibitors. biointerfaceresearch.com These inhibitors typically work by scavenging the tyrosyl radical required for the enzyme's catalytic activity. mdpi.com

Sirtuin-1 (SIRT1): Sirtuin-1 is a histone deacetylase that plays a role in cell survival and has been implicated in the progression of some cancers. nih.gov Inhibition of SIRT1 is therefore considered a viable anticancer strategy. Computational and in vitro studies have shown that thiourea derivatives can act as inhibitors of SIRT1. undip.ac.idresearchgate.net Molecular docking studies suggest that the thiourea scaffold can effectively bind to the active site of SIRT1. researchgate.net

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Inhibition of VEGFR2 is a well-established anti-angiogenic and anticancer strategy. nih.gov Several thiourea derivatives have been identified as potent inhibitors of VEGFR2. oncotarget.commdpi.com The thiourea moiety often plays a crucial role in binding to the kinase domain of the receptor.

Table 2: Enzyme Inhibitory Activity of Selected Thiourea Derivatives
Compound ClassTarget EnzymeObserved Activity
Thiourea derivativesSirtuin-1 (SIRT1)Inhibition, potential for anticancer activity
Thiourea derivativesVEGFR2Potent inhibition, anti-angiogenic effects
Triapine (a thiosemicarbazone)Ribonucleotide ReductasePotent inhibition

Structure-Activity Relationships for Anticancer Potency

The anticancer potency of thiourea derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their activity. oncotarget.com

Aromatic Substituents: The nature and position of substituents on the phenyl rings are critical. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) and trifluoromethyl groups, on the terminal phenyl rings generally enhance cytotoxic activity. oncotarget.combiointerfaceresearch.com The presence of a 3-fluorophenyl group in this compound is therefore significant.

Lipophilicity: The lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to cross cell membranes and interact with intracellular targets. oncotarget.com

Thiourea Moiety: The thiourea linker itself is a key pharmacophore, with the sulfur and two amino groups being important for interactions with biological targets. oncotarget.com Replacing the sulfur with oxygen to form a urea (B33335) derivative often leads to a significant decrease in anticancer activity. biointerfaceresearch.com

Combination Therapies and Synergistic Effects

While research into combination therapies specifically involving this compound is still in its early stages, the concept of using thiourea derivatives in conjunction with other anticancer agents is being explored. The multi-targeted nature of many thiourea derivatives suggests they could have synergistic effects when combined with traditional chemotherapy or other targeted therapies. oncotarget.com For example, combining an RR inhibitor with DNA damaging agents can enhance the efficacy of the treatment. nih.gov The potential for synergistic interactions warrants further investigation to develop more effective cancer treatment regimens.

Antimicrobial Properties

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activities. The presence of the fluorine atom on the phenyl ring is often associated with enhanced biological efficacy, a feature that has been explored in the development of new antimicrobial agents.

Research has shown that thiourea derivatives containing a 3-fluorophenyl moiety exhibit notable antibacterial properties. For instance, the compound 2-((4-Methylphenoxy)methyl)-N-(3-fluorophenylcarbamothioyl)benzamide, a derivative of this compound, has been reported to be active against the Gram-positive bacterium Staphylococcus aureus (ATCC 25923 strain) and the Gram-negative bacterium Pseudomonas aeruginosa. This dual activity is significant as these two pathogens are major causes of opportunistic infections in humans.

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, the activity of its derivatives suggests that the core structure is a promising scaffold for the development of new antibacterial drugs. The structural modifications, such as the addition of a benzamide (B126) group in the example above, can modulate the antibacterial spectrum and potency.

Compound DerivativeGram-positive BacteriaGram-negative BacteriaReported Activity
2-((4-Methylphenoxy)methyl)-N-(3-fluorophenylcarbamothioyl)benzamideStaphylococcus aureusPseudomonas aeruginosaActive

Studies have indicated that 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas generally exhibit better antifungal than antibacterial activity. This suggests that the fluorophenyl thiourea pharmacophore is particularly effective against fungal pathogens. The enhanced lipophilicity due to the fluorine atom may facilitate the penetration of the fungal cell membrane, leading to increased efficacy.

Compound ClassFungal PathogensGeneral Finding
1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureasVarious pathogenic fungiPotent antifungal activity

The antiviral potential of fluorinated aryl thioureas has been recognized, particularly as inhibitors of the influenza virus neuraminidase. Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells, and its inhibition can halt the spread of the infection. Quantitative structure-activity relationship (QSAR) studies on thiourea analogues have provided insights into the structural requirements for potent neuraminidase inhibition, highlighting the importance of specific electronic and spatial properties.

Furthermore, certain thiourea derivatives have been investigated for their activity against the Human Immunodeficiency Virus type 1 (HIV-1). Some derivatives have shown the ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. While specific IC50 values for this compound are not prominently reported, the consistent antiviral activity within this class of compounds suggests it as a promising area for further research.

Viral TargetCompound ClassReported Activity
Influenza Virus NeuraminidaseFluorinated aryl thioureasInhibitory potential
HIV-1 Reverse TranscriptaseThiourea derivativesInhibitory activity observed

The antimicrobial effects of thiourea derivatives are believed to be mediated through various mechanisms. One of the proposed mechanisms is the disruption of the microbial cell membrane. The lipophilic nature of these compounds, often enhanced by halogen substituents like fluorine, allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.

Another significant mechanism is the inhibition of essential microbial enzymes. For bacteria, DNA gyrase and topoisomerase IV are key targets. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies have suggested that thiourea derivatives can bind to the active sites of these enzymes. For fungi, enzymes such as lanosterol (B1674476) 14-α-demethylase, which is involved in ergosterol (B1671047) biosynthesis, can be targeted. In the case of viruses, as mentioned, enzymes like neuraminidase and reverse transcriptase are key targets.

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Research has shown that the presence of a halogen atom, particularly at the 3rd position of the phenyl group in thiourea derivatives, is significant for anti-biofilm activity.

Derivatives of this compound have been shown to be effective in inhibiting the formation of biofilms by both methicillin-resistant and standard strains of Staphylococcus epidermidis. This activity is crucial as S. epidermidis is a common cause of biofilm-associated infections on medical devices.

Bacterial StrainCompound ClassActivity
Staphylococcus epidermidis (including MRSE)Thiourea derivatives with a halogen at the 3rd position of the phenyl groupInhibition of biofilm formation

Thiourea derivatives have also been explored for their potential against parasitic protozoa. Leishmaniasis, caused by parasites of the Leishmania genus, is a significant global health problem. Studies have demonstrated that N,N′-disubstituted thiourea derivatives can exhibit anti-leishmanial activity against both the promastigote and amastigote forms of Leishmania amazonensis.

Similarly, infections caused by free-living amoebae such as Acanthamoeba species can lead to serious conditions like amoebic keratitis. Carbonyl thiourea derivatives have shown promising anti-Acanthamoeba properties against pathogenic species like A. castellanii and A. polyphaga. The mechanism of action in these cases is thought to involve the disruption of the amoeba's cell membrane integrity.

While specific IC50 values for this compound against these parasites are not widely available, the consistent anti-parasitic activity of related compounds highlights the therapeutic potential of this chemical scaffold.

ParasiteCompound ClassReported Activity
Leishmania amazonensisN,N′-disubstituted thiourea derivativesAnti-leishmanial activity
Acanthamoeba castellaniiCarbonyl thiourea derivativesAnti-amoebic properties
Acanthamoeba polyphagaCarbonyl thiourea derivativesAnti-amoebic properties

Enzyme Inhibition Beyond Anticancer/Antimicrobial Contexts

Research into this compound and its analogs has revealed significant interactions with various enzymes, extending beyond their well-documented anticancer and antimicrobial properties. These interactions are crucial for developing new therapeutic agents for a range of physiological conditions. core.ac.uk

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. Its inhibition is a key target in treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis, which are implicated in conditions like peptic ulcers and urinary tract infections. core.ac.uknih.gov Thiourea derivatives have been identified as potent inhibitors of this enzyme. mdpi.com

Studies have shown that the substitution pattern on the phenyl ring of thiourea derivatives plays a critical role in their inhibitory activity. Specifically, thiourea conjugates with fluorine or chlorine substituents at the meta or para positions exhibit predominant urease inhibitory activity. core.ac.uk This highlights the potential of this compound as a significant urease inhibitor. Research on a dipeptide-conjugated thiourea derivative with a meta-fluoro substituent demonstrated potency nearly ten times greater than the reference standard, thiourea. core.ac.uk

CompoundUrease Inhibition (IC50/Ki)Reference
Thiourea (Reference Standard)21.0 ± 0.11 µM (IC50) core.ac.uk
Thiourea (Reference Standard)21.25 ± 0.15 µM (IC50) mdpi.com
Meta-fluoro substituted thiourea-dipeptide conjugate2 µM (Ki) core.ac.uk

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are crucial in the management of Alzheimer's disease and other neurological disorders. nih.govmdpi.com

Thiourea derivatives have emerged as a promising class of cholinesterase inhibitors. dergipark.org.tr Studies on various substituted thioureas indicate that the presence and position of halogen atoms on the phenyl ring can significantly contribute to the inhibitory activity. nih.govdergipark.org.tr For instance, a series of novel thiourea derivatives demonstrated good BChE inhibitory activity, in some cases surpassing that of the standard drug galantamine. dergipark.org.trresearchgate.net While direct studies on the 3-fluoro isomer are limited, a related compound, N-(6-Chloropyrazin-2-yl)-4-(3-[4-fluorophenyl]thioureido) benzenesulfonamide, has been evaluated. dergipark.org.tr Furthermore, research has shown that compounds with a 4-trifluoromethyl group on the phenyl ring exhibit noteworthy anti-acetylcholinesterase activity. dergipark.org.tr These findings suggest that the 3-fluoro substitution in this compound likely contributes to its potential as a cholinesterase inhibitor.

Compound ClassTarget EnzymeObserved ActivityReference
Substituted Phenylthiourea (B91264) DerivativesButyrylcholinesterase (BChE)Good inhibitory activity, better than galantamine standard. dergipark.org.trresearchgate.net
Thiourea derivative with 4-trifluoromethylphenyl groupAcetylcholinesterase (AChE)Most active compound in its series with 48.55% inhibition at 0.1 mM. dergipark.org.tr
Flurbiprofen-isoniazide conjugate (with ortho-fluoro group)AChE & BChEEnhanced inhibition activity, suggesting role of fluoro group. nih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and for skin-lightening purposes. mdpi.com The thiourea scaffold is a common feature in many known tyrosinase inhibitors, with the sulfur atom playing a key role in the inhibitory mechanism. nih.govnih.gov

Several thiourea-containing drugs have been identified as non-competitive inhibitors of mushroom tyrosinase. nih.govnih.gov For example, thioacetazone and ambazone (B518326) are significant tyrosinase inhibitors with IC₅₀ values of 14 and 15 μM, respectively. nih.gov The inhibitory action is believed to involve interactions via the thione group and hydrogen bonding through the nitrogen atoms of the thiourea moiety. nih.gov While specific kinetic data for this compound is not extensively detailed, the established anti-tyrosinase activity of structurally related thiourea derivatives suggests its potential in this area. dergipark.org.trresearchgate.net

Anti-inflammatory and Antioxidant Properties

Thiourea derivatives are recognized for a wide range of biological activities, including anti-inflammatory and antioxidant effects. mdpi.com Oxidative stress is a key factor in the pathology of numerous diseases, making the discovery of new antioxidant compounds a significant area of research. farmaciajournal.com

Fluorophenyl thiourea derivatives have been shown to possess high antioxidant capacity in various assays, including DPPH, ABTS, FRAP, and CUPRAC methods, with activity comparable to or better than standard antioxidants like BHA, BHT, and α-tocopherol. dergipark.org.trresearcher.liferesearchgate.net Specifically, a 4-fluorophenyl thiourea derivative demonstrated excellent inhibition of lipid peroxidation. dergipark.org.tr

In addition to antioxidant effects, the anti-inflammatory properties of thiourea derivatives have been investigated. Thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have shown a greater reduction in paw edema in animal models compared to naproxen alone, indicating potent anti-inflammatory activity. nih.govnih.gov The inclusion of a substituted phenyl ring, such as a fluorophenyl group, is considered a viable strategy for developing molecules with significant anti-inflammatory potential. nih.gov

Compound ClassActivityKey FindingsReference
Fluorophenyl thiourea derivativesAntioxidantExhibited "quite high antioxidant activity" compared to standards (BHA, BHT). researcher.liferesearchgate.net
N-(6-Chloropyrazin-2-yl)-4-(3-[4-fluorophenyl]thioureido) benzenesulfonamideAntioxidantShowed the best lipid peroxidation inhibition in its series. dergipark.org.tr
Thiourea derivatives of NaproxenAnti-inflammatoryDemonstrated a higher percentage of paw edema reduction compared to naproxen. nih.govnih.gov

Applications in Agricultural Chemistry

Pesticidal Activity

The thiourea scaffold is a critical component in the development of various agrochemicals. farmaciajournal.com Research has validated that structural modification of molecules with known insecticidal activity can lead to novel and effective compounds. nih.gov

A range of thiourea derivatives have demonstrated significant insecticidal effects. scispace.com Studies have shown excellent activity of certain thioureas against major sap-feeding pests, such as the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci). nih.gov Other research has revealed that specific thiourea compounds can markedly inhibit the emergence of adult houseflies (Musca domestica) from pupae. scispace.com

More specifically, research into acylthiourea derivatives containing a 3-fluorophenyl moiety has been conducted. One such compound, 2-((4-methylphenoxy)methyl)-N-((3-fluorophenyl)carbamothioyl)benzamide, was synthesized and tested for its antipathogenic activity. mdpi.com Additionally, analogs of the insecticide flupyrimin (B3323723) incorporating a 1-(3-fluorophenyl)-1H-pyrazol-4-yl subunit have been designed and evaluated for their pesticidal properties. frontiersin.org These studies underscore the utility of the this compound structure as a building block for creating new and effective pesticides.

Fungicidal Activity against Plant Pathogens

Thiourea derivatives are recognized for their potential to inhibit the growth and reproduction of a variety of plant pathogens. acs.org The fungicidal activity often stems from the unique chemical properties of the acylthiourea group, which can be modulated by different substituents on the phenyl ring.

Activity against Botrytis cinerea

Botrytis cinerea, the causal agent of gray mold, is a significant fungal pathogen affecting a wide range of crops. nih.gov Various studies have explored the efficacy of thiourea derivatives against this fungus. For instance, novel psoralen (B192213) derivatives incorporating an acylthiourea moiety have been synthesized and evaluated for their fungicidal properties. nih.gov In one study, compounds featuring a 4-arylthiazol-2-amine group attached to the thiourea structure displayed excellent fungicidal activity against B. cinerea, with some derivatives showing over 90% inhibition at a concentration of 50 µg/mL. nih.gov Specifically, compound II-9 in that study exhibited a potent EC₅₀ value of 9.09 µg/mL, outperforming the positive control. nih.gov

Similarly, research on trifluoromethyl pyrazole (B372694) acylthiourea derivatives has shown promising in vivo fungicidal activities against Botrytis cinerea, among other pathogens. wordpress.com Another study focused on novel benzimidazole (B57391) derivatives, where compound 4m (N-(4-fluorophenyl)-2-((4-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-yl)thio)acetamide), which is structurally distinct but shares a fluorophenyl group, displayed superior activity against B. cinerea with an EC₅₀ value of 0.13 µg/mL. nih.gov

Fungicidal Activity of Selected Thiourea Derivatives against Botrytis cinerea

Compound ID Chemical Class Concentration (µg/mL) Inhibition (%) EC₅₀ (µg/mL)
II-9 Psoralen Acylthiourea 50 >90 9.09
II-15 Psoralen Acylthiourea 50 >90 -
4m Benzimidazole Derivative - - 0.13

Data sourced from multiple studies on thiourea derivatives. nih.govnih.gov

Activity against Pyricularia oryzae

Activity against Drechslera oryzae

Specific studies detailing the fungicidal activity of this compound or closely related phenylthiourea derivatives against Drechslera oryzae, the causal agent of brown spot disease in rice, are not prominent in the reviewed scientific literature. Further research is required to establish any potential activity against this pathogen.

Herbicidal Activity

The herbicidal potential of thiourea derivatives has been an active area of research, with many compounds being developed and tested for weed control. acs.orgniscpr.res.in The mechanism of action and efficacy can be significantly influenced by the nature of the substituents on the core thiourea structure.

Studies on N-benzoyl-N'-pyrimidin-2-yl thioureas have demonstrated promising herbicidal activities, particularly with chlorinated derivatives, against plants like Brassica napus L. nih.gov In another line of research, a series of N-(o-fluorophenoxyacetyl)thiourea derivatives were synthesized. Preliminary biological tests indicated that some of these compounds possessed herbicidal activity. semanticscholar.org For example, compound 5a from the series showed high inhibitory activity against the root and stalk of dicotyledonous plants such as Amaranthus retroflexus L. at a concentration of 100 ppm. semanticscholar.org

Furthermore, research into 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)thiourea derivatives identified compounds with significant pre-emergence herbicidal activity against barnyard grass (Echinochloa crus-galli). researchgate.net The allyl-substituted derivative in this study showed the highest level of herbicidal activity, with a pI₅₀ value of 4.71. researchgate.net These findings collectively suggest that fluorophenyl-substituted thioureas are a promising class for the development of new herbicides, although specific data for the this compound isomer is needed.

Herbicidal Activity of Selected Fluorinated Phenylthiourea Derivatives

Compound Class Target Weed Concentration Observed Effect
N-(o-fluorophenoxyacetyl)thiourea Amaranthus retroflexus L. 100 ppm High inhibition of root and stalk

Data sourced from studies on various thiourea derivatives. semanticscholar.orgresearchgate.net

Plant Growth Regulation

Thiourea and its derivatives are known to function as plant growth regulators (PGRs), capable of modulating plant development and enhancing resilience to abiotic stress. niscpr.res.inwalshmedicalmedia.comnih.gov Thiourea, a sulfur-rich compound, can influence key physiological processes such as photosynthesis, nutrient metabolism, and the antioxidant defense system. walshmedicalmedia.comnih.gov

Research on substituted thioureas has shown that these compounds can affect the germination and growth of various plants. One study demonstrated that certain phenylthiourea derivatives, at concentrations between 100 and 500 ppm, had a discernible effect on the germination of wheat and cucumber. ciac.jl.cn Another study on o-nitrobenzoylthiourea derivatives reported that some compounds exhibited considerable growth-promoting activities in wheat, even at low concentrations of 0.1 to 1 ppm. niscpr.res.in These derivatives showed a wider effective concentration range for growth promotion compared to indole-3-acetic acid (IAA). niscpr.res.in

While these studies establish the plant growth regulating potential of the broader thiourea family, dedicated research into the specific effects of this compound is necessary to determine its profile as a plant growth regulator. The substitution pattern on the phenyl ring is known to be a critical determinant of biological activity.

Coordination Chemistry and Metal Complexes

Role of 1-(3-Fluorophenyl)-2-thiourea as a Ligand

This compound functions as a versatile ligand, capable of coordinating with a wide range of transition metals. tandfonline.com The core of its ligating ability lies in the thiourea (B124793) moiety (-NH-C(S)-NH-), which contains both soft (sulfur) and hard (nitrogen) donor atoms. This allows it to act as a bridge between different metal ions or chelate a single metal center. mdpi.commdpi.com

The coordination behavior of this compound can be characterized by several modes:

Monodentate Coordination: It can coordinate to a metal center primarily through its sulfur atom, which is the most common mode for thiourea ligands. mdpi.com

Bidentate Coordination: It can form a chelate ring by coordinating through both a sulfur and a nitrogen atom (S,N-bidentate). mdpi.comresearchgate.net

Bridging Ligand: The molecule can bridge two metal centers, with the sulfur atom coordinating to both.

The presence of the 3-fluorophenyl group on one of the nitrogen atoms influences the electronic properties of the ligand. The fluorine atom, being highly electronegative, exerts an electron-withdrawing effect, which can modulate the electron density on the sulfur and nitrogen donor atoms, thereby affecting the stability and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. nih.govnih.gov The general procedure consists of dissolving the thiourea derivative and the metal salt, such as a chloride or nitrate (B79036) of copper, palladium, or gold, in a solvent like ethanol (B145695), methanol, or acetonitrile (B52724). rsc.orgmdpi.com The mixture is then often stirred at room temperature or refluxed to facilitate the complexation reaction. mdpi.com The resulting solid complex can be isolated by filtration and purified by recrystallization.

A comprehensive characterization of these newly synthesized complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Analytical TechniquePurpose in Characterization
Elemental Analysis (CHN) Confirms the empirical formula and the stoichiometry of the complex. mdpi.com
FT-IR Spectroscopy Identifies the coordination sites. A shift in the vibrational frequencies of the C=S and N-H bonds in the complex compared to the free ligand indicates the involvement of sulfur and/or nitrogen atoms in bonding with the metal ion. nih.govmdpi.com
NMR Spectroscopy (¹H, ¹³C) Provides detailed information about the structure of the ligand within the complex in solution. Shifts in the chemical signals of protons and carbons near the coordination sites confirm complex formation. utm.my
UV-Vis Spectroscopy Investigates the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands, which provide insights into the geometry of the complex. utm.mycardiff.ac.uk
Single Crystal X-ray Diffraction Determines the precise three-dimensional molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com
Molar Conductivity Measurements Determines the electrolytic nature of the complexes, distinguishing between ionic and non-ionic compounds. mdpi.combanglajol.info
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complexes and the presence of solvent molecules in the crystal lattice. banglajol.info

Influence of Nitrogen Substituents on Coordination Properties

The nature of the substituents on the nitrogen atoms of the thiourea backbone has a profound impact on the coordination properties, composition, and structure of the resulting metal complexes. tandfonline.comresearchgate.net In this compound, the 3-fluorophenyl group is the key substituent influencing its behavior.

Electronic Effects: The 3-fluorophenyl group is electron-withdrawing due to the high electronegativity of the fluorine atom. This effect reduces the electron density on the adjacent nitrogen atom and, through resonance and inductive effects, on the sulfur atom. This modulation of electron density can affect the donor capacity of the ligand, influencing the strength and nature of the metal-ligand bond. mdpi.com

Steric Effects: While not exceptionally bulky, the phenyl ring introduces more steric hindrance compared to a simple alkyl group. This steric factor can influence the coordination number and the preferred geometry of the metal complex, potentially favoring certain structural arrangements over others to minimize steric strain.

Coordination Mode: The electronic properties of the substituent can also dictate the preferred coordination mode. For instance, N-acylthioureas often coordinate in an O,S bidentate fashion, forming a stable six-membered ring. tandfonline.com In contrast, ligands like this compound are more likely to coordinate in a monodentate S-fashion or an S,N-bidentate mode, forming a four-membered ring. tandfonline.commdpi.com The presence of the fluorophenyl group can stabilize specific conformations through non-covalent interactions, further influencing the final structure of the complex.

Applications of Metal Complexes in Biological Systems

Metal complexes of thiourea derivatives are of significant interest due to their broad spectrum of biological activities, which are often enhanced upon coordination to a metal ion. nih.govnih.govmdpi.com Complexes derived from ligands similar to this compound have demonstrated potential as therapeutic agents.

Anticancer Activity: Gold(I) and silver(I) complexes of phosphine-bearing thiourea ligands have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Jurkat (T-cell leukemia). nih.gov Studies indicate that the coordination of the metal is crucial for the biological effect, as the free ligands often show little to no activity. nih.gov The activity can be tuned by ancillary ligands bound to the metal center, with bis(thiourea) complexes sometimes showing the highest efficacy. nih.gov

Antimicrobial and Antifungal Activity: Copper(II) complexes of halogen-substituted phenylthioureas have exhibited potent antimicrobial properties. nih.gov For example, a Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to be highly active against methicillin-resistant Staphylococcus strains, acting as a dual inhibitor of DNA gyrase and topoisomerase IV. nih.gov These complexes have also shown strong activity against mycobacteria. nih.gov The fungicidal potential of thiourea derivatives against plant pathogens has also been noted. mdpi.com

Metal Complex TypeBiological ApplicationResearch Findings
Gold(I) and Silver(I) Complexes AnticancerShowed excellent cytotoxic values against HeLa, A549, and Jurkat cancer cell lines; activity depends on the metal and ancillary ligands. nih.gov
Copper(II) Complexes AntimicrobialDimeric halogeno derivatives displayed higher antimicrobial activity; a complex with a trifluoromethylphenyl)thiourea derivative was active against methicillin-resistant Staphylococci (MIC = 2 µg/mL). nih.gov
Copper(II) Complexes AntitubercularComplexes with halogenphenylthioureas strongly inhibited the growth of mycobacteria isolated from tuberculosis patients. nih.gov
Palladium(II) Complexes AnticancerA platinum complex with a related thiourea ligand showed promising cytotoxic activity against breast cancer cell lines (MCF-7). mdpi.com

Applications in Heavy Metal Extraction and Sensing

The strong affinity of the sulfur atom in the thiourea moiety for soft heavy metal ions makes this compound and related compounds excellent candidates for environmental applications, such as the removal and detection of toxic metals from aqueous solutions. nih.govresearchgate.net

Heavy Metal Extraction: Thiourea-based materials are effective for the extraction of heavy metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). researchgate.net The principle behind this application is the formation of stable complexes between the thiourea ligand and the metal ions, as predicted by the Hard and Soft Acids and Bases (HSAB) theory, where the soft sulfur donor preferentially binds to soft metal ions. researchgate.net Materials functionalized with thiourea have been synthesized as chelating resins and magnetic nanoparticles for the efficient removal of these toxic metals from contaminated water. researchgate.netresearchgate.net Studies have demonstrated high adsorption capacities, for instance, up to 300 mg/g for Hg(II) using thiourea formo-phenolic polymers. researchgate.net These adsorbent materials can often be regenerated and reused for multiple cycles. researchgate.netnih.gov

Heavy Metal Sensing: Thiourea derivatives are also employed as chemosensors for the detection of heavy metal ions. mdpi.com These sensors often operate on the principle of fluorescence quenching or enhancement. nih.gov Upon binding with a specific metal ion like Hg²⁺, the electronic properties of the fluorophore-containing thiourea molecule are altered, leading to a measurable change in its fluorescence signal. This allows for the sensitive and selective detection of heavy metals at very low concentrations. nih.gov

ApplicationTarget Metal IonMethod/MaterialKey Findings
Extraction Hg(II)Thiourea formo-phenolic polymersHigh adsorption capacity (up to 300 mg/g) and effective regeneration. researchgate.net
Extraction Pb(II)Polydopamine/Fe-BTC compositeRapid removal (>99.8%) of lead from 1 ppm solutions in seconds. nih.gov
Extraction Cd(II), Pb(II), Cu(II)Allylthiourea functionalized magnetic adsorbentEffective enrichment of trace metal ions from water samples. researchgate.net
Sensing Hg(II)Fluorescent thiourea derivativesUsed as a sensing probe for the determination of mercury in aqueous media. nih.gov
Extraction Pb(II)Thiourea solution with freeze-thaw cyclingEffectively reduced the leaching toxicity of lead from jarosite residue by approximately 82%. mdpi.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

Current synthetic routes to fluorophenyl thioureas often involve the reaction of an appropriately substituted aniline (B41778) with an isothiocyanate. One common method produces the isothiocyanate in situ by reacting a benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189), which is then reacted with an aniline. mdpi.com While effective, there is considerable scope for the exploration of novel synthetic pathways.

Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. This could include:

Microwave-assisted synthesis: To potentially reduce reaction times and improve yields.

Flow chemistry: For safer, more scalable, and consistent production.

Catalytic methods: Investigating novel catalysts to facilitate the C-N bond formation under milder conditions.

One-pot multi-component reactions: To increase synthetic efficiency by combining several steps without isolating intermediates.

The development of diverse synthetic routes is crucial for creating libraries of 1-(3-Fluorophenyl)-2-thiourea analogs, which are essential for structure-activity relationship (SAR) studies.

Advanced Spectroscopic and Structural Analysis Techniques

The structural characterization of thiourea (B124793) derivatives has been conventionally achieved using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction. mdpi.comsemanticscholar.org For instance, the IR spectrum of a related thiourea derivative showed characteristic absorptions for N-H, C=O, C=S, and C-N stretches. mdpi.com Similarly, ¹H-NMR and ¹³C-NMR have been used to identify key functional groups. mdpi.comsemanticscholar.org

While these methods are robust, future research would benefit from the application of more advanced techniques to gain deeper structural insights.

TechniquePotential Application for this compoundResearch Gap Addressed
2D NMR (COSY, HSQC, HMBC) Unambiguously assign all proton and carbon signals and elucidate complex spin systems and long-range couplings.Detailed solution-state conformation and connectivity.
Solid-State NMR (ssNMR) Investigate the structure, polymorphism, and intermolecular interactions in the solid state.Understanding crystal packing and solid-state properties not accessible by XRD.
Advanced Mass Spectrometry (e.g., MS/MS) Determine fragmentation patterns to aid in the structural confirmation of new analogs.Rapid structural verification and impurity profiling.
Single-Crystal X-ray Diffraction Determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govnih.govDefinitive solid-state structure and conformation.

These advanced analytical methods can provide a more comprehensive understanding of the molecule's structure, which is fundamental for explaining its chemical behavior and biological activity.

In-depth Mechanistic Studies of Biological Activities

Thiourea derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govmdpi.commdpi.com Fluorinated thioureas, in particular, have shown promise as potent inhibitors of enzymes like the influenza virus neuraminidase and possess significant cytotoxic activity against various cancer cell lines. nih.govnih.gov Studies on structurally related 1,3-disubstituted thioureas have demonstrated that these compounds can induce apoptosis and inhibit the secretion of inflammatory mediators like interleukin-6 (IL-6) in colon cancer cells. nih.gov

Despite these findings, the precise molecular mechanisms underlying the biological activities of this compound remain largely unexplored. Future research must focus on:

Target Identification: Identifying the specific enzymes, receptors, or signaling proteins that the compound interacts with.

Pathway Analysis: Elucidating the downstream signaling pathways modulated by the compound, such as apoptosis, cell cycle regulation, or inflammatory cascades. nih.gov

Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition for any identified enzyme targets. acs.org

Cellular Uptake and Distribution: Investigating how the compound enters cells and where it localizes to exert its effects.

A thorough understanding of the mechanism of action is a prerequisite for the rational design of more potent and selective analogs.

Development of Targeted Therapies

The observed cytotoxic effects of thiourea derivatives against cancer cells, often with favorable selectivity compared to normal cells, highlight their potential as scaffolds for targeted therapies. nih.govnih.gov For example, certain 1,3-disubstituted thioureas have shown high cytotoxicity against human colon and prostate cancer cells, with IC₅₀ values in the low micromolar range. nih.gov The development of targeted therapies involves designing drugs that interfere with specific molecules needed for cancer growth and progression.

Future work should aim to harness the therapeutic potential of this compound by:

Identifying Specific Cancer Targets: Research has shown that thiourea derivatives can target key molecular pathways involved in cancer progression, including NF-κB activation and VEGF secretion. nih.gov Pinpointing the specific vulnerabilities of certain cancer types to this compound is crucial.

Developing Prodrugs: Designing inactive prodrugs of this compound that are selectively activated in the tumor microenvironment to reduce systemic toxicity.

Conjugation with Targeting Moieties: Linking the thiourea scaffold to molecules (e.g., antibodies, peptides) that specifically recognize and bind to cancer cells.

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance. mdpi.com

These strategies could lead to the development of novel anticancer agents with improved efficacy and reduced side effects.

Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental studies offers a powerful paradigm for modern drug discovery and materials science. For related thiourea compounds, computational methods like Density Functional Theory (DFT) have been used to investigate optimized molecular structure, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO analysis). researchgate.netrsc.org Molecular docking studies have been employed to predict binding affinities and interaction modes with biological targets, such as prostaglandin (B15479496) E synthase or various esterases. semanticscholar.orgresearchgate.net

This integrated approach should be systematically applied to this compound.

Computational MethodExperimental CorrelationGoal
Density Functional Theory (DFT) XRD, IR, and NMR dataPredict and validate molecular geometry, vibrational frequencies, and chemical shifts. semanticscholar.orgresearchgate.net
Molecular Docking In vitro enzyme inhibition assaysPredict binding poses and affinities to specific protein targets, guiding lead optimization. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Biological activity data from a series of analogsDevelop models that correlate chemical structure with biological activity to predict the potency of new compounds. analis.com.my
Molecular Dynamics (MD) Simulations Biophysical characterization techniquesStudy the dynamic behavior of the compound-target complex and assess its stability over time. rsc.org

This synergy accelerates the research cycle by allowing for the rational design of experiments and the prediction of molecular properties, ultimately saving time and resources.

High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) is a key technology in drug discovery for rapidly assessing the biological or biochemical activity of a large number of compounds. The chemical versatility of the thiourea scaffold makes it an excellent candidate for the creation of compound libraries. researchgate.net It has been noted that HTS assays are feasible for this class of compounds. researchgate.net

The path forward should involve:

Library Synthesis: Creating a diverse library of derivatives based on the this compound scaffold by varying substituents on the phenyl ring and the thiourea nitrogen atoms.

HTS Campaigns: Screening this library against a panel of biological targets (e.g., kinases, proteases, cancer cell lines) to identify initial "hits."

Hit-to-Lead Optimization: Modifying the structure of the most promising hits to improve their potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This iterative process of chemical synthesis and biological testing is central to modern drug discovery.

This systematic approach can efficiently identify lead compounds with therapeutic potential, accelerating their journey through the drug development pipeline.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(3-Fluorophenyl)-2-thiourea, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reacting 3-fluoroaniline with thiophosgene or its equivalents (e.g., benzoyl isothiocyanate) under reflux in acetone. For example, fluorinated thioureas can be synthesized by treating substituted anilines with isothiocyanate derivatives in inert atmospheres, followed by acid precipitation . Optimization includes controlling stoichiometry (1:1 molar ratio), reaction time (2–4 hours), and purification via recrystallization (methanol/water mixtures). Monitoring by TLC or HPLC ensures completion.

Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound and its derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation of solvent-saturated solutions. SHELX software (e.g., SHELXL) refines structural parameters, validating bond lengths, angles, and hydrogen-bonding networks . For example, intermolecular N–H⋯S hydrogen bonds in fluorinated thioureas form centrosymmetric dimers, as observed in analogous compounds .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substituent effects (e.g., fluorine-induced deshielding). 19^{19}F NMR confirms para/meta fluorine positioning.
  • FT-IR : Confirms thiourea motifs (N–H stretches ~3200 cm1^{-1}, C=S ~1250 cm1^{-1}).
  • Mass Spectrometry : HRMS or ESI-MS validates molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How do noncovalent interactions (e.g., hydrogen bonding, van der Waals) influence the supramolecular assembly of this compound?

  • Methodology : Use electron density analysis (e.g., NCI plots) to map noncovalent interactions. Density Functional Theory (DFT) with exchange-correlation functionals (e.g., B3LYP) quantifies interaction energies. For example, fluorinated thioureas exhibit intramolecular N–H⋯F interactions, altering crystal packing .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated thioureas?

  • Methodology :

  • Systematic SAR Studies : Vary substituents (e.g., electron-withdrawing vs. donating groups) and test against controlled biological assays (e.g., microbial inhibition).
  • Crystallographic Validation : Confirm molecular conformation (e.g., planarity of thiourea core) to correlate with activity .
  • Statistical Analysis : Apply multivariate regression to isolate structural contributors to activity discrepancies.

Q. How can computational methods predict the electronic properties of this compound for catalysis or drug design?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular Docking : Simulate binding affinities to biological targets (e.g., neuraminidase) using AutoDock Vina .
  • Solvent Effects : Use PCM models to evaluate solvation energies in pharmacokinetic studies.

Q. What experimental designs mitigate synthetic challenges in preparing meta-fluorinated thioureas versus para isomers?

  • Methodology :

  • Directed Ortho-Metallation : Use fluorine as a directing group to control regioselectivity.
  • Protecting Groups : Temporarily block reactive sites during synthesis (e.g., Boc-protected amines).
  • Spectroscopic Tracking : Use 19^{19}F NMR to monitor isomer formation in real-time .

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